3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]-4-methylbenzoic acid
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Overview
Description
3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]-4-methylbenzoic acid is a complex organic compound that features a benzothiazole moiety, a pyrrole ring, and a benzoic acid group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]-4-methylbenzoic acid typically involves multiple steps, starting with the preparation of the benzothiazole and pyrrole intermediates. Common synthetic routes include:
Benzothiazole Formation: This can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Pyrrole Formation: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and scalability. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]-4-methylbenzoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-(1,3-benzothiazol-2-yl)-2-phenyl quinazolin-4(3H)-ones: Known for their antibacterial activity.
2-(1,3-benzothiazol-2-ylthio)succinic acid: Used as a catalyst or ligand in organic synthesis.
(Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-phenyl oxazin-4-one: Investigated for its antimicrobial properties.
Uniqueness
3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]-4-methylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H15N3O3S |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
3-[4-(1,3-benzothiazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]-4-methylbenzoic acid |
InChI |
InChI=1S/C19H15N3O3S/c1-10-6-7-11(19(24)25)8-13(10)22-9-14(23)16(17(22)20)18-21-12-4-2-3-5-15(12)26-18/h2-8,20,23H,9H2,1H3,(H,24,25) |
InChI Key |
ZMQWKCBCUKNZEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)N2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O |
Origin of Product |
United States |
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